molecular formula C9H13BrN2 B13983751 6-Bromo-2-isopropyl-4-methylpyridin-3-amine

6-Bromo-2-isopropyl-4-methylpyridin-3-amine

Cat. No.: B13983751
M. Wt: 229.12 g/mol
InChI Key: MANNHZIAEWXLDC-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropyl-4-methylpyridin-3-amine typically involves the bromination of 2-isopropyl-4-methylpyridin-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropyl-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-isopropyl-4-methylpyridin-3-amine is unique due to the combination of the bromine atom, isopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

6-bromo-4-methyl-2-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-5(2)9-8(11)6(3)4-7(10)12-9/h4-5H,11H2,1-3H3

InChI Key

MANNHZIAEWXLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C(C)C)Br

Origin of Product

United States

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